![molecular formula C9H8N2O2 B1282817 2-Methyl-3-nitrobenzyl cyanide CAS No. 23876-14-4](/img/structure/B1282817.png)
2-Methyl-3-nitrobenzyl cyanide
Overview
Description
2-Methyl-3-nitrobenzyl cyanide is an organic compound . It was prepared from o-xylene by nitration, oxidation, hydrolysis, reduction, chlorination, and cyanation .
Synthesis Analysis
The synthesis of 2-Methyl-3-nitrobenzyl cyanide involves several steps starting from o-xylene. The process includes nitration, oxidation, hydrolysis, reduction, chlorination, and finally cyanation . The detailed mechanism of these reactions is not provided in the available resources.Scientific Research Applications
Synthesis Process
The compound can be prepared from o-xylene through a multi-step process involving nitration, oxidation, hydrolysis, reduction, chlorination, and finally cyanation .
Medicinal Chemistry
2-Methyl-3-nitrobenzyl cyanide: is an important chemical material in the synthesis of effective medicines used for treating Parkinson’s disease . This highlights its significance in pharmaceutical applications.
Macrocyclic Compounds
It has been used in the synthesis of 20-membered macrocyclic thiodepsipeptide , which are compounds of interest due to their potential biological activities.
Ultrasound-assisted Synthesis
A method for the synthesis of benzyl nitriles involves ultrasound-assisted cyanation of benzyl halides, where 2-Methyl-3-nitrobenzyl cyanide could be used as an intermediate or final product .
Supramolecular Chemistry
Given its structural features, 2-Methyl-3-nitrobenzyl cyanide may find applications in supramolecular chemistry for the formation of complex structures through non-covalent interactions .
Bioconjugation
The compound could potentially be used in bioconjugation processes, where it can be attached to biomolecules for various research applications .
Material Science
Its properties might make it suitable for use in material science research, particularly in the development of new materials with specific desired properties .
Safety and Hazards
properties
IUPAC Name |
2-(2-methyl-3-nitrophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-7-8(5-6-10)3-2-4-9(7)11(12)13/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNZYZHZLNOYFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543081 | |
Record name | (2-Methyl-3-nitrophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-nitrobenzylcyanide | |
CAS RN |
23876-14-4 | |
Record name | (2-Methyl-3-nitrophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is interesting about the crystal structure of 2-methyl-3-nitrobenzyl cyanide?
A1: The research paper reveals that 2-methyl-3-nitrobenzyl cyanide crystallizes with two molecules in its asymmetric unit. These two molecules are not co-planar; instead, there's a dihedral angle of 20.15° between their aromatic rings []. This structural information could be relevant for understanding the compound's packing in the solid state and potentially its physical properties.
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